An In-depth Technical Guide to 3-Acetyl-2-hydroxybenzonitrile: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-Acetyl-2-hydroxybenzonitrile: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Acetyl-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. We will delve into its chemical structure, explore a robust synthetic pathway, and discuss its potential applications, particularly for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Hydroxybenzonitriles
Substituted hydroxybenzonitriles are a class of organic compounds that have garnered significant interest in the scientific community. The presence of three key functional groups—a nitrile, a hydroxyl group, and a carbonyl moiety—on an aromatic scaffold imparts a unique reactivity profile, making them versatile intermediates in the synthesis of a wide array of more complex molecules.[1] These compounds are foundational to the development of various pharmaceuticals and agrochemicals. The specific substitution pattern of 3-Acetyl-2-hydroxybenzonitrile, with its ortho-hydroxy and meta-acetyl groups relative to the nitrile, presents intriguing possibilities for intramolecular interactions and regioselective reactions.
Molecular Structure and Physicochemical Properties
The structure of 3-Acetyl-2-hydroxybenzonitrile is characterized by a benzene ring substituted with a cyano group (-C≡N) at position 1, a hydroxyl group (-OH) at position 2, and an acetyl group (-COCH₃) at position 3. This arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the acetyl group, which can influence its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | N/A |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | 3-acetyl-2-hydroxybenzonitrile | N/A |
| CAS Number | 39055-82-8 | [1] |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | N/A |
Synthesis of 3-Acetyl-2-hydroxybenzonitrile: A Two-Step Approach
A reliable and efficient synthesis of 3-Acetyl-2-hydroxybenzonitrile can be achieved through a two-step process involving the esterification of 2-cyanophenol followed by a Fries rearrangement. This method is advantageous due to the ready availability of the starting materials and the generally good yields of the rearrangement.[2][3]
Step 1: Synthesis of 2-Cyanophenyl acetate
The first step is the esterification of 2-cyanophenol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
Reaction:
Experimental Protocol:
-
To a solution of 2-cyanophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyanophenyl acetate, which can be purified by column chromatography if necessary.
Step 2: Fries Rearrangement to 3-Acetyl-2-hydroxybenzonitrile
The key step in this synthesis is the Fries rearrangement of 2-cyanophenyl acetate. This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[2][3] The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature. To favor the formation of the para-acylated product (relative to the ester), which in this case is the desired 3-acetyl-2-hydroxybenzonitrile (the acetyl group is ortho to the hydroxyl and meta to the nitrile), lower reaction temperatures are generally employed.[3]
Reaction:
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane at 0 °C, slowly add a solution of 2-cyanophenyl acetate (1.0 eq) in the same solvent.
-
Maintain the reaction mixture at a low temperature (e.g., 0-5 °C) and stir for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Once the starting material is consumed, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford pure 3-Acetyl-2-hydroxybenzonitrile.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form a reactive acylium ion intermediate.[1]
-
Low Temperature: Performing the reaction at a low temperature favors the kinetic product, which is often the para-substituted isomer.[3] In the case of 2-cyanophenyl acetate, the acetyl group migrates to the position ortho to the hydroxyl group.
-
Aprotic Solvent: Anhydrous conditions and aprotic solvents are crucial to prevent the decomposition of the Lewis acid catalyst.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Acetyl-2-hydroxybenzonitrile.
Reaction Mechanism: The Fries Rearrangement
The Fries rearrangement proceeds through a well-established electrophilic aromatic substitution mechanism.[1][3]
-
Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and making the acyl carbon more electrophilic.
-
Formation of Acylium Ion: The activated complex can then cleave to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex. This step can occur either intermolecularly or intramolecularly within a solvent cage.
-
Electrophilic Attack: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions.
-
Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring. Finally, acidic workup protonates the phenoxide and liberates the hydroxyaryl ketone product.
Caption: Mechanism of the Fries Rearrangement.
Purification and Characterization
The purification of 3-Acetyl-2-hydroxybenzonitrile is typically achieved by column chromatography on silica gel, using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the eluent. The purity of the final compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
The structural elucidation and characterization of the synthesized compound are performed using a combination of spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the nitrile carbon, the carbonyl carbon, and the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and the C=O stretch of the acetyl group.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Applications in Research and Drug Development
Hydroxyaryl ketones are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] The unique arrangement of functional groups in 3-Acetyl-2-hydroxybenzonitrile makes it a promising scaffold for the development of novel bioactive molecules. Substituted 2-hydroxybenzonitriles and related heterocyclic structures have been reported to exhibit a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: The presence of the phenolic hydroxyl group and the nitrile functionality can contribute to antimicrobial properties.
-
Anticancer Activity: Many compounds containing the benzonitrile moiety have been investigated for their potential as anticancer agents.
-
Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities, which are relevant in the context of various diseases.[5]
Furthermore, the reactive nature of the functional groups in 3-Acetyl-2-hydroxybenzonitrile allows for further chemical modifications, enabling the generation of libraries of derivatives for high-throughput screening in drug discovery programs. For instance, the acetyl group can be a handle for condensation reactions to form chalcones or other complex heterocyclic systems.
Conclusion
3-Acetyl-2-hydroxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. The two-step synthesis via esterification and a regioselective Fries rearrangement provides an efficient route to this compound. Its unique structural features make it an attractive starting material for the synthesis of novel compounds with a wide range of potential biological activities. This guide has provided a detailed overview of its structure, a robust synthetic protocol with mechanistic insights, and a discussion of its potential applications, serving as a valuable resource for researchers and professionals in the field.
References
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Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [Link]
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Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B. [Link]
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Fries rearrangement. Wikipedia. [Link]
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Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. Molecules. [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. [Link]
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A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]
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Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. Molecules. [Link]
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REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
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Microwave-assisted, solvent-free, acidic Al2O3-ZnCl2 catalyzed synthesis of aromatic hydroxyketones. Journal of Chemical and Pharmaceutical Research. [Link]
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